molecular formula C9H10FN3O3 B12442797 N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide

N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide

Cat. No.: B12442797
M. Wt: 227.19 g/mol
InChI Key: JVVSHECOKMETJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide is an organic compound with the molecular formula C9H10FN3O3 It is characterized by the presence of a fluoro group, a nitro group, and a methylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide typically involves the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group at the 3-position of the phenyl ring.

    Acylation: The nitrated product is then acylated with chloroacetyl chloride to form N-(4-fluoro-3-nitrophenyl)acetamide.

    Methylation: Finally, the acetamide is treated with methylamine to introduce the methylamino group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: N-(3-amino-4-fluorophenyl)-2-(methylamino)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-fluoro-3-nitrobenzoic acid and methylamine.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluoro-3-nitrophenyl)acetamide: Lacks the methylamino group.

    N-(4-chloro-3-nitrophenyl)-2-(methylamino)acetamide: Contains a chloro group instead of a fluoro group.

    N-(4-fluoro-3-nitrophenyl)-2-(ethylamino)acetamide: Contains an ethylamino group instead of a methylamino group.

Uniqueness

N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C9H10FN3O3

Molecular Weight

227.19 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide

InChI

InChI=1S/C9H10FN3O3/c1-11-5-9(14)12-6-2-3-7(10)8(4-6)13(15)16/h2-4,11H,5H2,1H3,(H,12,14)

InChI Key

JVVSHECOKMETJK-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.